1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate
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Overview
Description
1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate is a spirocyclic compound that features a unique structure combining an indole and a piperidine ring. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate typically involves the reaction of indole derivatives with piperidine under specific conditions. One common method includes the reaction of 1-methylindole with 4-piperidone hydrochloride hydrate in the presence of a suitable base, such as sodium hydride, to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final hydrochloride hydrate form .
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate involves its interaction with specific molecular targets. It has been shown to bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby exerting anti-tumor effects . The binding of this compound to these targets disrupts key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: Shares a similar spirocyclic structure and has been studied for its anti-tumor properties.
Spiro[indole-3,3’-pyrrolidine]: Another spirocyclic compound with potential biological activities.
Uniqueness: 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate is unique due to its specific combination of indole and piperidine rings, which confer distinct biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further drug development.
Properties
IUPAC Name |
1-methylspiro[indole-3,3'-piperidine]-2-one;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH.H2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13;;/h2-3,5-6,14H,4,7-9H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJWYMLXSPFCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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